MS436

Description

Properties

IUPAC Name |

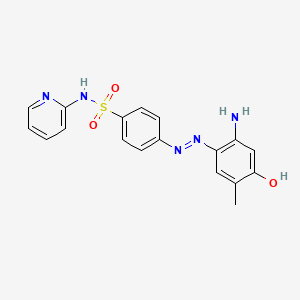

4-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c1-12-10-16(15(19)11-17(12)24)22-21-13-5-7-14(8-6-13)27(25,26)23-18-4-2-3-9-20-18/h2-11,24H,19H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTGIRNXWSZBIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)N)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of MS436 on BRD4

Abstract: this compound is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a notable preference for the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, binding kinetics, and downstream cellular effects. It includes structured quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action

This compound is a diazobenzene-based compound that functions as a competitive inhibitor of BRD4.[1] Its primary mechanism involves binding to the acetyl-lysine (KAc) binding pocket within the bromodomains of BRD4, thereby preventing BRD4 from recognizing and binding to acetylated lysine residues on histone tails and other proteins.[2] This inhibitory action disrupts the fundamental role of BRD4 as an epigenetic reader and transcriptional co-activator.[3]

A key characteristic of this compound is its selectivity for the first bromodomain (BRD4-BD1) over the second (BRD4-BD2).[4][5] This preference is approximately 10-fold and is achieved through a unique set of water-mediated intermolecular interactions within the BD1 binding pocket.[1][4][6] The crystal structure of this compound in complex with BRD4-BD1 (PDB ID: 4NUD) confirms this binding mode and provides a structural basis for its affinity and selectivity.[6][7]

By occupying the KAc pocket, this compound effectively displaces BRD4 from chromatin. This prevents the recruitment of critical transcriptional machinery, most notably the Positive Transcription Elongation Factor b (P-TEFb) complex.[8][9] BRD4 normally recruits P-TEFb to gene promoters and enhancers, which then phosphorylates RNA Polymerase II to stimulate productive transcriptional elongation.[3][9] Inhibition by this compound leads to the downregulation of key genes involved in cell proliferation, survival, and inflammation, including the proto-oncogene c-MYC and genes regulated by the NF-κB pathway.[3][4][10]

Quantitative Data: Binding Affinity and Cellular Potency

The following tables summarize the quantitative data for this compound's interaction with BRD4 and its effects in cellular assays.

Table 1: Binding Affinity of this compound for BRD4 Bromodomains

| Target | Assay Method | Affinity Metric | Value | Reference(s) |

| BRD4-BD1 | Fluorescence Anisotropy | Ki | < 85 nM | [5][7] |

| BRD4-BD1 | (Estimated) | Ki | 30 - 50 nM | [1][4][6][11] |

| BRD4-BD2 | Fluorescence Anisotropy | Ki | 340 nM | [5][7] |

Table 2: this compound Selectivity Profile Across a Panel of Bromodomains

| Target Bromodomain | Assay Method | Affinity Metric | Value (µM) | Reference(s) |

| BRD3-BD1 | Fluorescence Anisotropy | Ki | 0.10 | [7] |

| BRD3-BD2 | Fluorescence Anisotropy | Ki | 0.14 | [7] |

| CBP | Fluorescence Anisotropy | Ki | 2.18 | [7] |

| PCAF | Fluorescence Anisotropy | Ki | 5.52 | [7] |

| BRD7 | Fluorescence Anisotropy | Ki | 2.72 | [7] |

| BPTF | Fluorescence Anisotropy | Ki | 6.06 | [7] |

| BAZ2B | Fluorescence Anisotropy | Ki | 3.29 | [7] |

| SMARCA4 | Fluorescence Anisotropy | Ki | 7.97 | [7] |

Table 3: Cellular Potency of this compound

| Cell Type | Effect Measured | Assay Method | Potency Metric | Value (µM) | Reference(s) |

| Murine Macrophages | Nitric Oxide Production | Griess Assay | IC50 | 3.8 | [11] |

| Murine Macrophages | IL-6 Production | ELISA | IC50 | 4.9 | [11] |

| Melanoma Cells | Proliferation | Not Specified | - | Attenuated |

Signaling Pathways and Experimental Workflows

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow used for its characterization.

Caption: Mechanism of this compound action on BRD4-mediated transcription.

Caption: Experimental workflow for the AlphaScreen competitive binding assay.

Detailed Experimental Protocols

Fluorescence Anisotropy (FA) Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled compounds like this compound by measuring their ability to displace a fluorescently labeled probe from the BRD4 bromodomain.

-

Materials:

-

Purified BRD4-BD1 or BRD4-BD2 protein (0.25–1 µM).

-

Fluorescent probe/ligand (e.g., a fluorescently labeled known binder) at a concentration ≤ 2x its Kd (typically ~80 nM).

-

Serial dilutions of this compound.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Microplate reader capable of fluorescence anisotropy/polarization measurements.

-

-

Protocol:

-

In a total volume of 80 µL in a suitable microplate, combine the BRD4 protein, the fluorescent probe, and varying concentrations of this compound.

-

Include control wells containing only protein and probe (for maximum polarization) and wells with only the probe (for minimum polarization).

-

Incubate the plate at 25°C for 1 hour, protected from light, to allow the binding to reach equilibrium.

-

Measure the fluorescence anisotropy or polarization using a microplate reader.

-

Plot the anisotropy values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the fluorescent probe.[5]

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the ability of this compound to disrupt the interaction between BRD4 and an acetylated histone peptide.[12][13]

-

Materials:

-

His-tagged BRD4 protein.

-

Biotinylated histone peptide (e.g., tetra-acetylated H4).

-

Streptavidin-coated Donor beads.

-

Anti-His antibody-coated Acceptor beads.

-

Serial dilutions of this compound.

-

Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.

-

384-well microplates (low-volume, white).

-

AlphaScreen-capable plate reader.

-

-

Protocol:

-

Add His-tagged BRD4 and the biotinylated histone peptide to the wells of the microplate.

-

Add serial dilutions of this compound or control vehicle (DMSO) to the wells.

-

Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to BRD4.

-

Add a mixture of Donor and Acceptor beads to all wells.

-

Incubate the plate in the dark at room temperature for 60-90 minutes to allow bead-protein complex formation.

-

Read the plate on an AlphaScreen reader. The instrument excites the Donor beads at 680 nm, and if in proximity, the Acceptor beads will emit light between 520-620 nm.

-

The signal will be inversely proportional to the concentration of this compound. Plot the signal against the inhibitor concentration to determine the IC50 value.[2]

-

MTT Cell Viability Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Materials:

-

Murine macrophage RAW264.7 cells (or other relevant cell lines).

-

Complete cell culture medium.

-

This compound dissolved in DMSO and serially diluted in culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 4 mg/mL in PBS).

-

Solubilization solution (e.g., 100% DMSO).

-

96-well cell culture plates.

-

Multi-well spectrophotometer (plate reader).

-

-

Protocol:

-

Plate cells (e.g., 10,000 cells/well) in a 96-well plate and incubate at 37°C for 18-24 hours to allow for cell attachment.

-

Remove the medium and replace it with fresh medium containing serial dilutions of this compound (concentrations ranging from nM to µM). Ensure the final DMSO concentration is consistent and low (e.g., 0.05% v/v).

-

Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the supernatant.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.[5]

-

Conclusion

This compound is a well-characterized chemical probe that selectively inhibits the first bromodomain of BRD4. Its mechanism of action is centered on competitive inhibition of the acetyl-lysine binding pocket, leading to the disruption of BRD4-chromatin interactions and the subsequent downregulation of critical gene transcription programs. The detailed data and protocols provided in this guide underscore its utility as a tool for investigating the distinct biological functions of BRD4's two bromodomains and for exploring the therapeutic potential of selective BET inhibition in oncology and inflammatory diseases.

References

- 1. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. rcsb.org [rcsb.org]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. pnas.org [pnas.org]

- 9. The Cellular Bromodomain Protein Brd4 has Multiple Functions in E2-Mediated Papillomavirus Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. c-Myc and downstream targets in the pathogenesis and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

MS436: A Technical Guide to a Selective BRD4 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of MS436, a potent and selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) protein BRD4. BRD4 is a critical epigenetic reader that plays a pivotal role in regulating gene transcription, and its dysregulation is implicated in various diseases, including cancer and inflammation.[1][2][3] this compound serves as a valuable chemical probe for dissecting the specific functions of BRD4's individual bromodomains.[4][5]

Core Properties and Quantitative Data

This compound is a diazobenzene-based compound that exhibits a notable preference for the first bromodomain of BRD4.[3][6] This selectivity is achieved through a unique set of water-mediated intermolecular interactions within the acetyl-lysine binding pocket.[4]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 383.42 g/mol | |

| Formula | C₁₈H₁₇N₅O₃S | |

| CAS Number | 1395084-25-9 | |

| Solubility | Soluble to 100 mM in DMSO | |

| Purity | ≥98% | [7] |

| Storage | Store at -20°C | [4] |

In Vitro Potency and Selectivity

This compound demonstrates low nanomolar affinity for BRD4(1) and maintains a clear selectivity margin over the second bromodomain, BRD4(2), as well as other bromodomains.

| Target | Potency (Kᵢ) | Selectivity vs. BRD4(1) | Reference |

| BRD4(1) | 30 - 50 nM | - | [4][6][7] |

| BRD4(1) | <85 nM | - | [5][8][9] |

| BRD4(2) | 340 nM | ~4 - 10-fold | [5][8][9] |

| BRD3(1) | 100 nM | ~2 - 3-fold | [9] |

| BRD3(2) | 140 nM | ~3 - 5-fold | [9] |

| CBP | 2.18 µM | ~43-fold | [9] |

| PCAF | 5.52 µM | ~110-fold | [9] |

| BPTF | 6.06 µM | ~121-fold | [9] |

Cellular Activity

This compound effectively inhibits BRD4-dependent transcriptional activity in cellular models, particularly in the context of inflammation.

| Assay | Cell Line | IC₅₀ | Reference |

| LPS-induced Nitric Oxide Production | Murine Macrophages (RAW 264.7) | 3.8 µM | [7] |

| LPS-induced IL-6 Production | Murine Macrophages (RAW 264.7) | 4.9 µM | [7] |

| Melanoma Cell Proliferation | - | Attenuates Proliferation | [7] |

Signaling Pathway and Mechanism of Action

BRD4 functions by recognizing and binding to acetylated lysine residues on histone tails, which recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers.[10] This action promotes the phosphorylation of RNA Polymerase II, leading to transcriptional elongation and gene expression, particularly of oncogenes like c-Myc and inflammatory cytokines.[10][11] this compound, by competitively occupying the acetyl-lysine binding pocket of BRD4's first bromodomain, prevents this recruitment and subsequent gene transcription.

Caption: Mechanism of BRD4 inhibition by this compound.

Experimental Protocols

Detailed methodologies for key assays used to characterize this compound are outlined below.

Fluorescence Anisotropy (FA) Competition Assay for Binding Affinity (Kᵢ)

This assay quantitatively measures the binding affinity of this compound to bromodomains by competing against a fluorescently labeled probe.

-

Reagents & Materials :

-

Recombinant bromodomain protein (e.g., BRD4(1), BRD4(2)).

-

Fluorescently labeled probe (e.g., FITC-labeled MS417).[4]

-

This compound (unlabeled competing ligand).

-

Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.[4]

-

96-well or 384-well black plates.

-

Plate reader capable of measuring fluorescence anisotropy.

-

-

Procedure :

-

Prepare a solution containing the bromodomain protein (0.25-1 µM) and the fluorescent probe (80 nM) in PBS buffer.[4]

-

Serially dilute this compound to create a range of concentrations.

-

Add increasing concentrations of this compound to the protein-probe mixture in a total volume of 80 µL.[4]

-

Incubate the plate at 25°C for 1 hour to reach binding equilibrium.[4]

-

Measure fluorescence anisotropy using a plate reader.

-

Calculate IC₅₀ values by fitting the data to a competitive binding model. Kᵢ values can then be derived from the IC₅₀ using the Cheng-Prusoff equation.

-

Caption: Workflow for Fluorescence Anisotropy Assay.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxicity of this compound.

-

Reagents & Materials :

-

Procedure :

-

Plate RAW 264.7 cells at a density of 10,000 cells per well and incubate for 18 hours at 37°C.[8]

-

Treat cells with a range of this compound concentrations (e.g., 0.28 nM to 50 µM) for 24 hours. Ensure the final DMSO concentration is consistent and low (e.g., 0.05%).[8]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Remove the supernatant and add 100 µL of DMSO to solubilize the formazan crystals.[8]

-

Measure absorbance at 570 nm (with a reference wavelength of 630 nm).[8]

-

Calculate cell viability as a percentage relative to untreated control cells.

-

LPS-Induced Nitric Oxide (NO) and IL-6 Production Assay

This protocol assesses the functional effect of this compound on inhibiting inflammatory responses in macrophages.

-

Reagents & Materials :

-

RAW 264.7 cells.

-

Lipopolysaccharide (LPS).

-

This compound.

-

Griess Reagent for NO measurement.

-

ELISA kit for IL-6 measurement.

-

-

Procedure :

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours, in the continued presence of this compound.

-

For NO measurement : Collect the cell culture supernatant. Analyze nitrite concentration (a stable product of NO) using the Griess Reagent according to the manufacturer's instructions.

-

For IL-6 measurement : Collect the supernatant and quantify IL-6 levels using a specific ELISA kit, following the manufacturer's protocol.

-

Determine the IC₅₀ of this compound for the inhibition of both NO and IL-6 production.

-

Selectivity Profile Visualization

This compound was designed for selectivity towards the first bromodomain of BRD4. Its binding affinity is highest for BRD4(1), with progressively weaker interactions observed for the second bromodomains of BET proteins and non-BET family bromodomains.

Caption: Affinity hierarchy of this compound for various bromodomains.

References

- 1. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 3. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. allgenbio.com [allgenbio.com]

- 6. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MS 436 | Bromodomains | Tocris Bioscience [tocris.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 10. BRD4 - Wikipedia [en.wikipedia.org]

- 11. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

Investigating the Binding Affinity of MS436 to Bromodomains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of MS436, a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a focus on its interaction with bromodomains. This document summarizes key binding data, details common experimental methodologies for affinity determination, and visualizes the inhibitor's mechanism of action and relevant experimental workflows.

Quantitative Binding Affinity of this compound

This compound is a potent and selective inhibitor of the first bromodomain (BD1) of BRD4.[1] It exhibits a notable preference for BRD4(1) over the second bromodomain, BRD4(2).[1][2] This selectivity is achieved through a unique set of water-mediated intermolecular interactions.[2] The binding affinity of this compound has been quantified using various biophysical and biochemical assays, with the key inhibitory constants (Kᵢ) and IC₅₀ values summarized below.

| Target Bromodomain | Binding Affinity (Kᵢ) | IC₅₀ | Notes |

| BRD4(1) | < 85 nM[3][4] | 3.8 µM (NO production)[1] | This compound demonstrates low nanomolar affinity for the first bromodomain of BRD4.[2][3] |

| BRD4(1) | 30-50 nM (estimated)[1][2][5][6] | 4.9 µM (IL-6 production)[1] | Exhibits approximately 10-fold selectivity for BRD4(1) over BRD4(2).[1][2][5][6] |

| BRD4(2) | 340 nM[3][4] |

Experimental Protocols for Affinity Determination

The binding affinity of small molecules like this compound to bromodomains can be determined using a variety of techniques. Below are detailed methodologies for commonly employed assays.

Fluorescence Anisotropy (FA) Binding Assay

Fluorescence Anisotropy is a competition binding assay used to determine the dissociation constant (Kᵢ) of a test compound. The assay measures the change in the tumbling rate of a fluorescently labeled probe upon binding to a protein.

Principle: A fluorescent probe bound to a larger protein will tumble slower in solution, resulting in a higher anisotropy value. An unlabeled inhibitor competing for the same binding site will displace the probe, leading to a decrease in anisotropy.

Experimental Protocol:

-

Reagents and Buffer:

-

Purified Bromodomain protein (e.g., BRD4(1)) at a concentration of 0.25–1 µM.[3]

-

Fluorescent probe (e.g., a fluorescently labeled acetylated histone peptide) at a concentration of 80 nM.[3]

-

Unlabeled competing ligand (this compound) at varying concentrations.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.[3]

-

-

Procedure:

-

Prepare a series of dilutions of the unlabeled competing ligand (this compound).

-

In a 96-well or 384-well plate, combine the bromodomain protein and the fluorescent probe.

-

Add the varying concentrations of the unlabeled competing ligand to the wells. The total volume in each well should be 80 µL.[3]

-

Incubate the plate at 25°C for 1 hour to allow the binding to reach equilibrium.[3]

-

Measure the fluorescence anisotropy using a suitable microplate reader.

-

-

Data Analysis:

-

The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

-

The dissociation constant (Kᵢ) of the competing ligand is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[3]

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay that can be adapted for high-throughput screening of inhibitors of protein-protein interactions.[7]

Principle: The assay utilizes two types of beads: a donor bead and an acceptor bead.[8] When brought into close proximity (within 200 nm) by a molecular interaction, the donor bead, upon laser excitation, releases singlet oxygen which triggers a chemiluminescent signal from the acceptor bead.[7][8] A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal.

Experimental Protocol:

-

Reagents and Buffer:

-

Purified, tagged bromodomain protein (e.g., His-tagged BRD4).

-

Biotinylated acetylated histone peptide.

-

Streptavidin-coated acceptor beads.

-

Anti-tag (e.g., anti-His) antibody-coated donor beads.

-

Test compound (this compound) at varying concentrations.

-

Assay Buffer: 0.1% Triton X-100, 1 mM DTT, 0.1% bovine serum albumin (w/v).[9]

-

-

Procedure:

-

Incubate the purified bromodomain protein with varying concentrations of the test compound in a 384-well plate for 10 minutes at room temperature.[9]

-

Add the biotinylated peptide (at a final concentration of 25 nM) to each well.[9]

-

Add the donor and acceptor beads.

-

Incubate the plate in the dark to allow for bead-protein/peptide binding.

-

Read the plate using an AlphaScreen-compatible microplate reader.

-

-

Data Analysis:

-

The IC₅₀ value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[10][11]

Principle: A solution of one binding partner (the ligand) is titrated into a solution of the other binding partner (the macromolecule) in the sample cell of a microcalorimeter. The heat change upon each injection is measured and plotted against the molar ratio of the reactants.

Experimental Protocol:

-

Sample Preparation:

-

Prepare the macromolecule (e.g., BRD4) and the ligand (this compound) in identical, extensively dialyzed buffer to minimize heats of dilution.[12]

-

Typical starting concentrations are 5-50 µM for the macromolecule in the cell and 50-500 µM for the ligand in the syringe.[10]

-

Degas all solutions to prevent air bubbles.[10]

-

-

Procedure:

-

Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe.

-

Set the experimental parameters, including temperature (commonly 25°C), stirring speed, and injection volumes.[13][14]

-

Perform an initial small injection, followed by a series of larger injections with sufficient spacing to allow the signal to return to baseline.[14]

-

Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.

-

Visualizing Workflows and Mechanisms

General Experimental Workflow for Affinity Assessment

The following diagram illustrates a typical workflow for assessing the binding affinity of a compound like this compound to a bromodomain.

Caption: Workflow for determining the binding affinity of this compound.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of BRD4. By occupying this site, it prevents the recruitment of BRD4 to acetylated histones, thereby inhibiting the transcription of target genes, such as those regulated by NF-κB.

Caption: Inhibition of BRD4 by this compound disrupts gene transcription.

References

- 1. MS 436 | Bromodomains | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 11. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 13. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]

The Impact of MS436 on HIV Latency: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus (HIV) persists in infected individuals on antiretroviral therapy (ART) as a latent reservoir, primarily in resting CD4+ T cells. A key strategy towards an HIV cure, termed "shock and kill," involves the use of Latency Reversing Agents (LRAs) to reactivate viral gene expression, thereby enabling the immune system to clear these latendereservoir cells. MS436 is a potent and selective small molecule inhibitor of the first bromodomain (BRD4(1)) of the Bromodomain and Extra-Terminal domain (BET) protein BRD4. While direct experimental data on the effect of this compound on HIV latency is not yet publicly available, its mechanism of action as a BRD4 inhibitor strongly suggests its potential as a novel LRA. BRD4 is a critical host factor for HIV-1 transcription, and its inhibition has been shown to reactivate latent HIV. This technical guide synthesizes the available data on this compound, details its mechanism of action in the context of HIV transcription, and provides hypothetical experimental protocols for its evaluation as an HIV latency reversal agent, drawing parallels from other well-characterized BRD4 inhibitors.

Introduction to HIV Latency and the Role of BRD4

HIV latency is a state where the integrated HIV provirus remains transcriptionally silent, allowing it to evade both host immune responses and antiretroviral drugs.[1] The "shock and kill" strategy aims to disrupt this latency by reactivating viral gene expression. One of the key host factors involved in the regulation of HIV transcription is the Bromodomain and Extra-Terminal domain (BET) protein, BRD4.[2][3][4] BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting the Positive Transcription Elongation Factor b (P-TEFb) to the HIV 5' Long Terminal Repeat (LTR). This recruitment is essential for the processivity of RNA Polymerase II (Pol II) and robust viral transcription. Consequently, inhibiting BRD4 has emerged as a promising strategy for reversing HIV latency.[2][3][5]

This compound: A Potent and Selective BRD4 Inhibitor

This compound is a novel diazobenzene-based small molecule that acts as a potent and selective inhibitor of the first bromodomain of BRD4 (BRD4(1)). Its selectivity for BRD4(1) over the second bromodomain (BRD4(2)) is a distinguishing feature.

Quantitative Data

The following table summarizes the known quantitative data for this compound. It is important to note that data on its direct activity in HIV latency reversal assays are not yet available. For comparative purposes, data for the well-characterized BRD4 inhibitor JQ1 is included where relevant.

| Parameter | This compound | JQ1 (for comparison) | Reference |

| Target | BRD4 Bromodomain 1 (BRD4(1)) | Pan-BET inhibitor (BRD2, BRD3, BRD4, BRDT) | |

| Binding Affinity (Ki) | 30-50 nM for BRD4(1) | ~50 nM for BRD4(1), ~90 nM for BRD4(2) | |

| IC50 (Nitric Oxide Production in murine macrophages) | 3.8 µM | Not reported | |

| IC50 (IL-6 Production in murine macrophages) | 4.9 µM | Not reported | |

| HIV Latency Reversal (e.g., in J-Lat cells) | Data not available | Modest activity as a single agent | [2] |

Signaling Pathways and Mechanism of Action

The proposed mechanism of action for this compound in reversing HIV latency is through the inhibition of BRD4, which in turn leads to the release of P-TEFb and the activation of HIV transcription.

References

- 1. Latency-Reversing Agents — Science of HIV [scienceofhiv.org]

- 2. A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Quinoline BRD4 Inhibitor Targets a Distinct Latent HIV-1 Reservoir for Reactivation from Other “Shock” Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. Frontiers | A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association [frontiersin.org]

MS436: A Comprehensive Technical Guide on a Novel BRD4 Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS436 is a novel, potent, and selective small molecule inhibitor targeting the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein BRD4. As an epigenetic reader, BRD4 plays a critical role in the regulation of gene transcription, particularly of oncogenes such as c-MYC and key inflammatory mediators like NF-κB. Dysregulation of BRD4 activity is implicated in the pathogenesis of various malignancies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, consolidating available preclinical data on its mechanism of action, cellular and in vivo activity, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of BET inhibitors in oncology.

Introduction

The field of epigenetics has emerged as a fertile ground for novel cancer therapeutic strategies. Unlike genetic mutations, epigenetic modifications are reversible and modulate gene expression without altering the DNA sequence itself. Among the key players in the epigenetic machinery are "reader" proteins, which recognize and bind to specific post-translational modifications on histone tails, thereby recruiting transcriptional machinery to regulate gene expression.

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical epigenetic readers that bind to acetylated lysine residues on histones. BRD4, in particular, has garnered significant attention as a cancer target due to its role in regulating the transcription of key oncogenes, including c-MYC, and its involvement in inflammatory signaling pathways mediated by NF-κB.

This compound is a diazobenzene-based small molecule developed through structure-guided design to selectively inhibit the first bromodomain (BD1) of BRD4.[1][2] This selectivity offers a potential advantage in dissecting the specific functions of BRD4's two bromodomains and may lead to a more favorable therapeutic window. This document provides a comprehensive summary of the current knowledge on this compound as a potential anti-cancer agent.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BRD4. This inhibition disrupts the interaction between BRD4 and acetylated histones, leading to the displacement of BRD4 from chromatin. The consequence of this displacement is the suppression of transcription of BRD4-dependent genes, including critical oncogenes and inflammatory cytokines.

BRD4 and its Role in Cancer

BRD4 acts as a scaffold protein that recruits the positive transcription elongation factor b (P-TEFb) to the promoters of target genes. P-TEFb then phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation. By inhibiting BRD4, this compound effectively stalls this process for a specific subset of genes.

Key downstream targets of BRD4 that are relevant to cancer include:

-

c-MYC: A potent oncoprotein that drives cell proliferation, growth, and metabolism. BRD4 is a critical regulator of c-MYC transcription, and its inhibition leads to a rapid downregulation of c-MYC protein levels.[2][3]

-

NF-κB: A transcription factor that plays a central role in inflammation, immunity, and cell survival. BRD4 has been shown to interact with the acetylated RelA subunit of NF-κB, thereby maintaining its transcriptional activity.[3][4]

Signaling Pathway

The inhibition of the BRD4/acetylated-histone interaction by this compound initiates a cascade of downstream events that ultimately lead to anti-tumor effects. The primary pathways affected are the c-MYC and NF-κB signaling axes.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Binding Affinity and Selectivity

| Target | Parameter | Value | Reference |

| BRD4 (BD1) | Ki | 30-50 nM (estimated) | [1][2] |

| BRD4 (BD2) | Selectivity | ~10-fold selective for BD1 | [1] |

Table 2: In Vitro Cellular Activity - Melanoma Cell Lines

| Cell Line | BRAF Status | NRAS Status | IC50 (µM) | Reference |

| SK-MEL-29 | Mutant | Wild-type | 9.87 | [1] |

| SK-MEL-5 | Mutant | Wild-type | 7.01 | [1] |

| A375 | Mutant | Wild-type | Not determined | [1] |

| SK-MEL-147 | Wild-type | Mutant | Not determined | [1] |

| SK-MEL-2 | Wild-type | Wild-type | Not determined | [1] |

| WM3248 | Mutant | Wild-type | Not determined | [1] |

Note: Further studies are required to establish a comprehensive IC50 profile of this compound across a broader range of cancer cell lines.

Table 3: In Vitro Cellular Activity - Macrophage Inhibition

| Cell Line | Assay | IC50 (µM) | Reference |

| Murine Macrophages | Nitric Oxide Production | 3.8 | [5] |

| Murine Macrophages | IL-6 Production | 4.9 | [5] |

Note: The IC50 values for macrophage inhibition are significantly higher than the estimated Ki for BRD4 BD1, which may be due to cell permeability, off-target effects, or the specific assay conditions.

Preclinical Efficacy

In Vitro Studies

Preclinical evaluation of this compound in melanoma cell lines has demonstrated its ability to impair cell proliferation.[1] Treatment of A375 and SK-MEL-147 melanoma cells with 10 µM this compound resulted in a significant reduction in cell proliferation and colony formation.[1] Cell cycle analysis revealed an accumulation of cells in the G1 phase, consistent with the downregulation of c-MYC.[1]

In Vivo Studies

As of the date of this document, specific in vivo efficacy data for this compound, such as tumor growth inhibition in xenograft models, have not been published. However, the general protocol for assessing the in vivo efficacy of a BRD4 inhibitor is outlined below.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

Fluorescence Anisotropy Competition Assay for BRD4 Binding

This assay is used to determine the binding affinity (Ki) of this compound to BRD4 bromodomains.

Protocol:

-

Reagents:

-

Purified recombinant BRD4 BD1 or BD2 protein.

-

Fluorescently labeled probe (e.g., FITC-labeled MS417).

-

This compound, serially diluted in an appropriate buffer (e.g., PBS with 0.01% Tween-20).

-

Assay buffer (e.g., PBS, pH 7.4).

-

-

Procedure:

-

In a 96-well or 384-well black plate, add a fixed concentration of the BRD4 bromodomain protein and the fluorescent probe.

-

Add increasing concentrations of this compound to the wells. Include control wells with no inhibitor (maximum anisotropy) and wells with probe only (minimum anisotropy).

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence anisotropy using a plate reader equipped with appropriate excitation and emission filters.

-

-

Data Analysis:

-

Plot the fluorescence anisotropy values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.

-

Cell Viability/Proliferation Assay (MTT or Crystal Violet)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Protocol (Crystal Violet):

-

Cell Seeding:

-

Seed cancer cells (e.g., melanoma cell lines) in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

Staining:

-

Carefully remove the culture medium.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.

-

Wash the wells with PBS.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash the wells extensively with water to remove excess stain.

-

Air dry the plate.

-

-

Quantification:

-

Solubilize the stain by adding a solubilization solution (e.g., 10% acetic acid or methanol).

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Nitric Oxide and IL-6 Measurement in Macrophages

These assays quantify the anti-inflammatory effects of this compound.

Protocol (Nitric Oxide Measurement using Griess Reagent):

-

Cell Culture and Treatment:

-

Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce nitric oxide production.

-

Incubate for 24 hours.

-

-

Griess Assay:

-

Collect the cell culture supernatant.

-

In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes in the dark.

-

-

Quantification:

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples, which is a stable end-product of nitric oxide.

-

Protocol (IL-6 Measurement using ELISA):

-

Sample Collection:

-

Collect the cell culture supernatant from the macrophage culture as described above.

-

-

ELISA Procedure:

-

Follow the manufacturer's instructions for a commercial mouse IL-6 ELISA kit. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for mouse IL-6.

-

Adding the cell culture supernatants and standards to the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that is converted by the enzyme to produce a colorimetric signal.

-

-

-

Quantification:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Generate a standard curve using recombinant mouse IL-6 to determine the concentration of IL-6 in the samples.

-

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol:

-

Cell Line and Animal Model:

-

Select a suitable human cancer cell line (e.g., A375 melanoma).

-

Use immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Implantation:

-

Subcutaneously inject a suspension of the cancer cells (e.g., 5 x 106 cells in Matrigel) into the flank of each mouse.

-

-

Treatment:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (at various doses) or a vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) on a defined schedule (e.g., daily).

-

-

Monitoring:

-

Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice a week).

-

Monitor the general health of the animals.

-

-

Endpoint and Analysis:

-

The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration.

-

Excise the tumors and measure their final weight.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

-

Tumor tissue can be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67, or western blotting for c-MYC levels).

-

Pharmacokinetics and Pharmacodynamics

Currently, there is no publicly available information on the pharmacokinetic (PK) or pharmacodynamic (PD) properties of this compound. PK studies would be essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which would inform dosing schedules for in vivo studies. PD studies would correlate the drug concentration with its biological effect, for instance, by measuring the levels of c-MYC in tumor tissue at different time points after this compound administration.

Conclusion and Future Directions

This compound is a promising preclinical candidate that demonstrates potent and selective inhibition of BRD4 BD1. Its ability to downregulate key oncogenic and inflammatory pathways through the suppression of c-MYC and NF-κB signaling provides a strong rationale for its further development as a cancer therapeutic. The in vitro data in melanoma and macrophage models support its potential as an anti-proliferative and anti-inflammatory agent.

Future research should focus on:

-

Comprehensive in vitro profiling: Determining the IC50 values of this compound across a wide panel of cancer cell lines from different tissues of origin to identify sensitive tumor types.

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in various xenograft and patient-derived xenograft (PDX) models.

-

Pharmacokinetic and pharmacodynamic studies: Characterizing the ADME properties of this compound and establishing a clear relationship between drug exposure and target engagement/biological response in vivo.

-

Combination studies: Investigating the potential synergistic effects of this compound with other targeted therapies or standard-of-care chemotherapies.

-

Safety and toxicology: Conducting formal toxicology studies to assess the safety profile of this compound.

The continued investigation of this compound and other selective BET inhibitors will undoubtedly contribute to a deeper understanding of the role of BRD4 in cancer and may ultimately lead to the development of novel and effective epigenetic therapies for patients.

References

- 1. BRD4 Sustains Melanoma Proliferation and Represents a New Target for Epigenetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET-directed PROTACs in triple negative breast cancer cell lines MDA-MB-231 and MDA-MB-436 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of MS436: A Selective BET Bromodomain Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MS436 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable preference for the first bromodomain (BD1) of BRD4. While in vitro studies have characterized its binding affinity and activity in inflammatory models, a comprehensive analysis of its effects on cancer cell lines is not yet publicly available. This technical guide summarizes the known biochemical and cellular activities of this compound and provides a broader context for its potential application in oncology by detailing the established mechanisms and experimental protocols for BET inhibitors in cancer research.

Introduction to this compound and BET Bromodomain Inhibition

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, leading to the expression of genes involved in cell proliferation, survival, and oncogenesis. The dysregulation of BET protein activity is a hallmark of numerous cancers, making them a compelling target for therapeutic intervention.

This compound is a diazobenzene-based compound designed for high-affinity binding to the acetyl-lysine binding pocket of BET bromodomains.[1] Its selectivity for the first bromodomain (BD1) of BRD4 over the second (BD2) is a distinguishing feature.[1] Inhibition of the BRD4-histone interaction by molecules like this compound is expected to disrupt the transcription of key oncogenes, most notably c-MYC, and thereby induce anti-proliferative and pro-apoptotic effects in cancer cells.

Quantitative Data: this compound Binding Affinities

To date, the primary quantitative data available for this compound pertains to its binding affinity for the bromodomains of BRD4. No peer-reviewed studies have been published detailing its half-maximal inhibitory concentration (IC50) in cancer cell lines.

| Target | Parameter | Value | Reference |

| BRD4 (BD1) | Ki | < 0.085 µM | [1] |

| BRD4 (BD2) | Ki | 0.34 µM | [1] |

In Vitro Studies in Non-Cancer Models

The initial characterization of this compound was performed in a murine macrophage cell line (RAW264.7) to assess its anti-inflammatory potential. This study demonstrated that this compound effectively inhibits the production of nitric oxide and the pro-inflammatory cytokine interleukin-6, which are downstream of the NF-κB signaling pathway.[1]

Established Role of BET Inhibitors in Cancer Cell Lines

While specific data for this compound is lacking, extensive research on other BET inhibitors, such as JQ1 and OTX015, has established a clear mechanism of action and therapeutic potential in a wide range of cancer cell lines.

Mechanism of Action in Cancer

BET inhibitors competitively bind to the acetyl-lysine binding pockets of BRD4, displacing it from chromatin. This leads to the transcriptional suppression of key oncogenes, including c-MYC, which is a master regulator of cell proliferation and survival. The downregulation of c-MYC and other target genes results in cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.

Caption: Mechanism of Action of BET Inhibitors like this compound.

Expected Effects on Cancer Cell Lines

Based on the known activities of other BET inhibitors, in vitro studies of this compound on cancer cell lines would be expected to demonstrate:

-

Reduced Cell Proliferation: Inhibition of cell growth in a dose-dependent manner.

-

Induction of Apoptosis: Increased rates of programmed cell death.

-

Cell Cycle Arrest: Accumulation of cells in the G1 phase of the cell cycle.

-

Downregulation of Oncogene Expression: Reduced mRNA and protein levels of c-MYC and its target genes.

Experimental Protocols for In Vitro Assessment of BET Inhibitors

The following are standard experimental protocols used to evaluate the in vitro efficacy of BET inhibitors in cancer cell lines.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

This protocol is adapted from the methods used in the initial characterization of diazobenzene bromodomain inhibitors.[1]

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 18-24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (e.g., 0.1% v/v). Add the diluted compound to the cells and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

References

Methodological & Application

Application Notes and Protocols for MS436 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS436 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable preference for the first bromodomain (BD1) of BRD4.[1][2][3] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers. The dysregulation of BET protein activity, particularly BRD4, is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pocket of BRD4, thereby preventing its interaction with chromatin and subsequent transcriptional activation of target genes, such as c-MYC and those regulated by NF-κB.[1][4] These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo mouse models.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Target/System | Reference |

| Ki | <0.085 μM (estimated 30-50 nM) | BRD4(1) | [1] |

| 0.34 μM | BRD4(2) | ||

| Selectivity | ~10-fold for BRD4(1) over BRD4(2) | [1] | |

| IC50 | 3.8 μM | Nitric Oxide Production (LPS-stimulated murine macrophages) | [2][3] |

| 4.9 μM | IL-6 Production (LPS-stimulated murine macrophages) | [2][3] |

Table 2: In Vivo Dosage and Administration of this compound in a Mouse Xenograft Model

| Parameter | Details | Source |

| Mouse Model | 22Rv1 (human prostate cancer) mouse xenograft | [1] |

| Dosage | 10-30 mg/kg | [1] |

| Administration Route | Oral gavage | [1] |

| Dosing Schedule | 10 or 20 mg/kg daily (QD) or 30 mg/kg every other day (QOD) for 28 days | [1] |

| Vehicle (Suggested) | Carboxymethylcellulose sodium (CMC-Na) solution | |

| Reported Outcome | Inhibition of tumor growth and reduction of androgen receptor (AR) signals | [1] |

Note: The in vivo data is sourced from a commercial supplier. Efforts to locate the primary peer-reviewed publication were unsuccessful. Researchers should consider this when designing experiments.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production in Murine Macrophages

This protocol describes the methodology to assess the inhibitory effect of this compound on the production of nitric oxide and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7).

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

DMSO (for stock solution)

-

Lipopolysaccharide (LPS)

-

Griess Reagent System (for nitric oxide measurement)

-

Mouse IL-6 ELISA kit

-

96-well cell culture plates

-

Spectrophotometer and ELISA plate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 2 hours.

-

Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include untreated and vehicle-treated controls.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for analysis.

-

Nitric Oxide Measurement: Determine the concentration of nitrite (a stable product of nitric oxide) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

-

IL-6 Measurement: Quantify the amount of IL-6 in the supernatant using a mouse IL-6 ELISA kit, following the manufacturer's protocol.

-

Data Analysis: Calculate the IC50 values for the inhibition of nitric oxide and IL-6 production by this compound.

Protocol 2: In Vivo Administration of this compound in a Mouse Xenograft Model

This protocol provides a general guideline for the oral administration of this compound to mice bearing subcutaneous xenograft tumors, based on the available data.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

22Rv1 human prostate cancer cells

-

Matrigel (optional)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% CMC-Na in sterile water)

-

Oral gavage needles

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Xenograft Implantation: Subcutaneously inject 1-5 x 10^6 22Rv1 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

-

Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

-

This compound Formulation: Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% CMC-Na). Sonication may be required to achieve a homogenous suspension. Prepare fresh daily.

-

Administration: Administer this compound via oral gavage at the desired dose (e.g., 10, 20, or 30 mg/kg) according to the chosen schedule (e.g., daily or every other day). The control group should receive the vehicle only.

-

Monitoring: Monitor the mice for tumor growth, body weight changes, and any signs of toxicity throughout the study.

-

Endpoint: At the end of the treatment period (e.g., 28 days), or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Compare tumor growth rates and final tumor weights between the this compound-treated and control groups to determine efficacy.

Visualizations

Caption: this compound inhibits BRD4 binding to acetylated histones.

Caption: In vivo experimental workflow for this compound.

References

- 1. BET inhibition sensitizes immunologically-cold Rb-deficient prostate cancer to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Targeting bromodomain and extra-terminal proteins to inhibit neuroblastoma tumorigenesis through regulating MYCN [frontiersin.org]

- 4. BET bromodomain inhibition blocks the function of a critical AR-independent master regulator network in lethal prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Techniques for Assessing MS436 Target Engagement in Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS436 is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3][4][5] BRD4 is a critical epigenetic reader that binds to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene loci.[6][7] Its role in regulating the expression of key oncogenes, such as c-Myc, and pro-inflammatory genes makes it an attractive therapeutic target in oncology and inflammatory diseases.[3][4][6]

This compound exhibits low nanomolar affinity for BRD4 BD1, with a reported Ki of <0.085 μM, and demonstrates selectivity over the second bromodomain (BD2).[1] This selectivity is achieved through a unique set of water-mediated interactions within the acetyl-lysine binding pocket.[2][3] In cellular assays, this compound effectively inhibits the transcriptional activity of BRD4, leading to the suppression of pro-inflammatory mediators like nitric oxide and interleukin-6 (IL-6) in murine macrophages.[1][2]

The robust assessment of a compound's ability to engage its intended target within a cellular context is a cornerstone of successful drug development. Quantifying target engagement provides crucial evidence for the mechanism of action and helps to establish a clear relationship between target modulation and the observed phenotype. This document provides detailed application notes and protocols for several state-of-the-art techniques to assess the cellular target engagement of this compound with BRD4.

Target Engagement Assays for this compound

A variety of biochemical and cell-based assays can be employed to confirm and quantify the interaction of this compound with BRD4 in cells.[8][9] These methods range from directly measuring the biophysical interaction between the compound and the target protein to assessing the downstream functional consequences of this interaction.

Direct Target Engagement Assays:

-

Cellular Thermal Shift Assay (CETSA®): This biophysical method is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[10][11][12] CETSA allows for the direct detection of target engagement in a physiological cellular environment without the need for compound or protein labeling.[12]

-

NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures the binding of a test compound to a NanoLuc® luciferase-tagged protein target in living cells.[1][2][3][4] It relies on Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-tagged target and a fluorescent energy transfer molecule (tracer) that binds to the same target. Competitive displacement of the tracer by a compound like this compound results in a decrease in the BRET signal.

Indirect Target Engagement and Downstream Functional Assays:

-

Western Blotting for Downstream Signaling: Inhibition of BRD4 by this compound is expected to modulate the expression of its downstream target genes. A prominent example is the proto-oncogene c-Myc, whose expression is highly dependent on BRD4.[13][14] Western blotting can be used to quantify the reduction in c-Myc protein levels upon this compound treatment.

-

Chromatin Immunoprecipitation (ChIP): This technique is used to investigate the interaction of proteins with specific DNA regions in the cell.[12][15][16] By performing ChIP with a BRD4 antibody, one can assess whether this compound treatment leads to the displacement of BRD4 from the promoter or enhancer regions of its target genes.

-

Proximity Ligation Assay (PLA): PLA is an immunoassay that allows for the in situ detection of protein-protein interactions.[5][7][8][17][18] It can be adapted to assess the disruption of BRD4's interactions with other proteins, such as transcription factors or components of the transcriptional machinery, following treatment with this compound.

Data Presentation

The following tables summarize key quantitative data for this compound, providing a reference for expected outcomes in target engagement studies.

Table 1: In Vitro Binding Affinity and Cellular Potency of this compound

| Parameter | Value | Assay | Reference |

| Ki (BRD4 BD1) | <0.085 µM | Fluorescence Anisotropy | [1] |

| Ki (BRD4 BD2) | 0.34 µM | Fluorescence Anisotropy | [1] |

| IC50 (Nitric Oxide Production) | 3.8 µM | RAW264.7 cells | [2] |

| IC50 (IL-6 Production) | 4.9 µM | RAW264.7 cells | [4] |

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to perform an isothermal dose-response CETSA to determine the cellular target engagement of this compound with BRD4.

Materials:

-

Cell line expressing BRD4 (e.g., HEK293T, MM.1S)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibody: anti-BRD4

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete medium (e.g., from 0.1 µM to 100 µM). Include a DMSO vehicle control.

-

Treat the cells with the different concentrations of this compound or DMSO and incubate for a defined period (e.g., 1-4 hours) at 37°C.

-

-

Heat Shock:

-

After incubation, harvest the cells and wash them with PBS.

-

Resuspend the cell pellets in PBS.

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples in a thermal cycler to a specific temperature (e.g., 52°C for BRD4, this needs to be optimized) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include a non-heated control sample.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by adding lysis buffer and incubating on ice.

-

Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of each sample using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentration for all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against BRD4.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

-

Data Analysis:

-

Quantify the band intensities for BRD4 in each lane.

-

Plot the normalized band intensity against the concentration of this compound. The resulting curve will show a dose-dependent increase in soluble BRD4 at the denaturation temperature, from which an EC50 value for thermal stabilization can be determined.

-

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol outlines the steps for a competitive displacement NanoBRET™ assay to measure the engagement of this compound with BRD4 in live cells.

Materials:

-

HEK293T cells

-

Opti-MEM™ I Reduced Serum Medium

-

Transfection reagent (e.g., Lipofectamine™ 3000)

-

Plasmid encoding NanoLuc®-BRD4 fusion protein

-

NanoBRET™ BRD4 Tracer

-

NanoBRET™ Nano-Glo® Substrate

-

This compound

-

DMSO

-

White, opaque 96-well or 384-well assay plates

-

Luminometer capable of measuring BRET signals

Procedure:

-

Cell Transfection:

-

Seed HEK293T cells in a culture dish.

-

The next day, transfect the cells with the NanoLuc®-BRD4 fusion plasmid according to the manufacturer's protocol for the transfection reagent.

-

Incubate for 24 hours.

-

-

Cell Plating:

-

Harvest the transfected cells and resuspend them in Opti-MEM™.

-

Plate the cells into the wells of a white, opaque assay plate.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of this compound in Opti-MEM™. Also, prepare a DMSO vehicle control.

-

Prepare the NanoBRET™ BRD4 Tracer at the recommended concentration in Opti-MEM™.

-

Add the this compound dilutions or DMSO to the appropriate wells.

-

Immediately add the NanoBRET™ BRD4 Tracer to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for 2 hours.

-

-

BRET Measurement:

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

-

Add the substrate to each well.

-

Read the plate on a luminometer equipped with filters for measuring donor (NanoLuc®) and acceptor (Tracer) emission.

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Plot the BRET ratio against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.

-

Protocol 3: Western Blotting for c-Myc Downregulation

This protocol details the procedure for assessing the effect of this compound on the protein levels of the BRD4 downstream target, c-Myc.

Materials:

-

Cell line known to have BRD4-dependent c-Myc expression (e.g., MM.1S, MCF-7)

-

Complete cell culture medium

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibodies: anti-c-Myc, anti-BRD4, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere.

-

Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize protein amounts and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against c-Myc, BRD4, and the loading control.

-

Wash and incubate with appropriate HRP-conjugated secondary antibodies.

-

Develop the blot and image the bands.

-

-

Data Analysis:

-

Quantify the band intensities for c-Myc and the loading control.

-

Normalize the c-Myc signal to the loading control signal for each sample.

-

Compare the normalized c-Myc levels in this compound-treated samples to the vehicle-treated control to determine the extent of downregulation.

-

Visualizations

Below are diagrams illustrating key concepts and workflows described in this document.

Caption: Signaling pathway of BRD4 and the inhibitory action of this compound.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: Logical relationship of this compound target engagement assessment techniques.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NanoBRET® Target Engagement BET BRD Assays [promega.com]

- 5. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]

- 10. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. whatisepigenetics.com [whatisepigenetics.com]

- 13. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]

- 15. RNAs Interact with BRD4 to Promote Enhanced Chromatin Engagement and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 成功染色质免疫沉淀 (ChIP) 检测的分步指南 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 17. researchgate.net [researchgate.net]

- 18. Indirect Proximity Ligation Assay (PLA) - Fluoresence [protocols.io]

Application Notes and Protocols for Studying BRD4 Protein-Protein Interactions Using MS436

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key epigenetic reader that plays a crucial role in regulating gene transcription. Its involvement in various diseases, particularly cancer, has made it a prime target for therapeutic intervention. BRD4 functions by recognizing and binding to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.

MS436 is a potent and selective small molecule inhibitor of the BET family of proteins, with a preference for the first bromodomain (BD1) of BRD4. It provides a valuable tool for elucidating the specific functions of BRD4 and for studying the dynamic protein-protein interactions that govern its activity. By competitively binding to the acetyl-lysine binding pocket of BRD4's bromodomains, this compound can displace BRD4 from chromatin and disrupt its interactions with other proteins. These application notes provide detailed protocols for utilizing this compound to investigate BRD4 protein-protein interactions through co-immunoprecipitation (co-IP) followed by mass spectrometry and cellular thermal shift assays (CETSA).

Mechanism of Action of this compound

This compound is a diazobenzene-based compound that acts as a competitive inhibitor of the bromodomains of BET proteins. It exhibits a higher affinity for the first bromodomain (BD1) of BRD4 compared to the second bromodomain (BD2). This selective inhibition disrupts the interaction between BRD4 and acetylated histones, leading to the displacement of BRD4 from chromatin and the modulation of gene expression.

Quantitative Data on this compound